molecular formula C24H18ClN5OS2 B2442972 (E)-1-(benzo[d]thiazol-2-yl)-3-(((4-chlorophenyl)thio)methyl)-4-(((pyridin-2-ylmethyl)amino)methylene)-1H-pyrazol-5(4H)-one CAS No. 361198-07-4

(E)-1-(benzo[d]thiazol-2-yl)-3-(((4-chlorophenyl)thio)methyl)-4-(((pyridin-2-ylmethyl)amino)methylene)-1H-pyrazol-5(4H)-one

Cat. No. B2442972
CAS RN: 361198-07-4
M. Wt: 492.01
InChI Key: KCXPYVQQRXRBMQ-XMHGGMMESA-N
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Description

(E)-1-(benzo[d]thiazol-2-yl)-3-(((4-chlorophenyl)thio)methyl)-4-(((pyridin-2-ylmethyl)amino)methylene)-1H-pyrazol-5(4H)-one is a useful research compound. Its molecular formula is C24H18ClN5OS2 and its molecular weight is 492.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds with structural similarities to "(E)-1-(benzo[d]thiazol-2-yl)-3-(((4-chlorophenyl)thio)methyl)-4-(((pyridin-2-ylmethyl)amino)methylene)-1H-pyrazol-5(4H)-one" have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis and antimicrobial activity of new heterocycles based on pyrazole derivatives have been explored, demonstrating the potential of such compounds in developing new antimicrobial agents T. El‐Emary, N. Al-muaikel, O. S. Moustafa, 2002. These studies suggest the compound's framework could be beneficial in designing new antimicrobial agents.

Anticancer Activity

Research on bis-pyrazolyl-thiazoles incorporating thiophene moiety has shown potent anti-tumor agents, indicating the potential anticancer activity of compounds with similar structures S. M. Gomha, M. M. Edrees, Farag M. A. Altalbawy, 2016. This underlines the importance of such chemical scaffolds in the development of new anticancer therapies.

Material Science Applications

The donor–acceptor–donor polymers based on chalcogenodiazolo[3,4-c]pyridine have shown promising results for green and near-infrared electrochromics, highlighting the utility of pyridine and related derivatives in creating advanced materials for electrochromic devices Shouli Ming et al., 2015. This application suggests that compounds with pyridine moieties, such as the one , might find use in electronic or optoelectronic applications.

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-4-(pyridin-2-ylmethyliminomethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5OS2/c25-16-8-10-18(11-9-16)32-15-21-19(14-26-13-17-5-3-4-12-27-17)23(31)30(29-21)24-28-20-6-1-2-7-22(20)33-24/h1-12,14,29H,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDOJBQFTGQRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C(=O)C(=C(N3)CSC4=CC=C(C=C4)Cl)C=NCC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(benzo[d]thiazol-2-yl)-3-(((4-chlorophenyl)thio)methyl)-4-(((pyridin-2-ylmethyl)amino)methylene)-1H-pyrazol-5(4H)-one

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